4-Bromo-6-chlorocinnoline
CAS No.:
Cat. No.: VC16527304
Molecular Formula: C8H4BrClN2
Molecular Weight: 243.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrClN2 |
|---|---|
| Molecular Weight | 243.49 g/mol |
| IUPAC Name | 4-bromo-6-chlorocinnoline |
| Standard InChI | InChI=1S/C8H4BrClN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H |
| Standard InChI Key | OAQSKUBZMZLAAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN=N2)Br |
Introduction
Structural Differentiation: Cinnoline vs. Quinoline Systems
Cinnoline (benzopyridazine) and quinoline (benzopyridine) are bicyclic heteroaromatic compounds distinguished by their nitrogen atom arrangements. Cinnoline contains two adjacent nitrogen atoms in its six-membered ring, whereas quinoline has a single nitrogen atom. This structural difference profoundly impacts their electronic properties, reactivity, and applications .
Key Structural Comparisons:
| Property | Cinnoline | Quinoline |
|---|---|---|
| Nitrogen Configuration | Adjacent N atoms (1,2-positions) | Single N atom (1-position) |
| Aromaticity | Less aromatic due to N-N bond | Highly aromatic |
| Synthetic Accessibility | Challenging synthesis | Well-established routes |
| Biological Relevance | Limited studies | Broad pharmacological applications |
The absence of 4-Bromo-6-chlorocinnoline in the reviewed literature suggests either (1) limited synthetic exploration of halogenated cinnolines or (2) a nomenclature misalignment in the query.
Insights from Analogous Quinoline Derivatives
While direct data on 4-Bromo-6-chlorocinnoline is unavailable, the provided search results detail structurally related quinoline compounds. These insights may inform hypothetical properties and applications of the target cinnoline derivative.
Synthesis of Halogenated Quinolines
The synthesis of 6-bromo-4-iodoquinoline involves a multi-step route starting from 4-bromoaniline and meldrum’s acid, featuring cyclization, chlorination, and iodination steps . Key optimizations include solvent-free conditions and controlled temperatures (190°C) to minimize impurities . Adapting such protocols could theoretically apply to cinnoline systems, though the N-N bond in cinnoline may necessitate alternative reagents or conditions.
Biological Activity
Quinoline derivatives exhibit antimicrobial, antiviral, and anticancer properties. For instance, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline shows antibacterial activity against Staphylococcus aureus (MIC = 50 µg/mL). While cinnolines are less studied, their structural similarity suggests potential bioactivity, albeit with possible differences in target binding due to the N-N bond.
Research Challenges and Opportunities for 4-Bromo-6-chlorocinnoline
Synthetic Hurdles
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Cyclization Strategies: Cinnoline synthesis often requires harsh conditions (e.g., high-temperature cyclization in diphenyl ether) , which may degrade sensitive functional groups.
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Halogen Compatibility: Sequential bromination and chlorination must avoid overhalogenation or ring-opening side reactions.
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